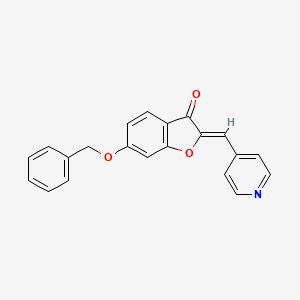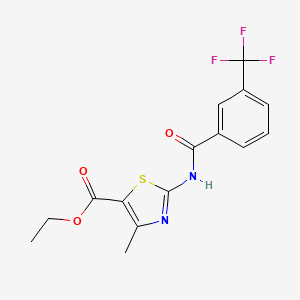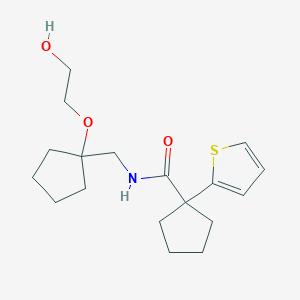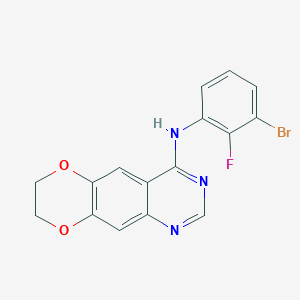
JCN037
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JCN037 es un potente inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico, no covalente y que penetra en el cerebro. Este compuesto ha demostrado una eficacia significativa en la inhibición del receptor del factor de crecimiento epidérmico, el receptor del factor de crecimiento epidérmico de tipo salvaje y el receptor del factor de crecimiento epidérmico mutante con valores de concentración inhibitoria media de 2,49 nanomolar, 3,95 nanomolar y 4,48 nanomolar, respectivamente .
Aplicaciones Científicas De Investigación
JCN037 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar la inhibición del receptor del factor de crecimiento epidérmico.
Biología: Investigado por sus efectos en las vías de señalización celular y los procesos celulares.
Medicina: Explorado como un posible agente terapéutico para tratar los cánceres que sobreexpresan el receptor del factor de crecimiento epidérmico.
Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas
Mecanismo De Acción
JCN037 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Esta inhibición bloquea las vías de señalización descendentes involucradas en la proliferación, supervivencia y migración celular. Los objetivos moleculares incluyen el receptor del factor de crecimiento epidérmico, el receptor del factor de crecimiento epidérmico de tipo salvaje y el receptor del factor de crecimiento epidérmico mutante .
Análisis Bioquímico
Biochemical Properties
JCN037 has been found to interact with the epidermal growth factor receptor (EGFR), a well-characterized biomarker on glioblastoma (GBM) . The compound has displayed potent activity against EGFR amplified/mutant patient-derived cell cultures .
Cellular Effects
In cellular processes, this compound has shown to influence cell function by interacting with EGFR
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with EGFR . It is believed to exert its effects at the molecular level through binding interactions with EGFR, potentially leading to changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de JCN037 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética típicamente incluye:
Formación de la estructura principal: Esto involucra la ciclización de precursores específicos bajo condiciones controladas.
Introducción de grupos funcionales: Se introducen varios grupos funcionales mediante reacciones de sustitución, a menudo utilizando reactivos como el bromo y el flúor
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Optimización de las condiciones de reacción: Garantizar un alto rendimiento y pureza.
Uso de reactivos de grado industrial: Para mantener la consistencia y la rentabilidad.
Purificación y control de calidad: Utilizando técnicas como la cromatografía y la espectroscopia para garantizar que el producto final cumpla con los estándares requeridos
Análisis De Reacciones Químicas
Tipos de reacciones
JCN037 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio y el hidruro de litio y aluminio.
Agentes sustituyentes: Como los halógenos y los compuestos organometálicos
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Erlotinib: Otro inhibidor del receptor del factor de crecimiento epidérmico con menor permeabilidad a la barrera hematoencefálica.
Gefitinib: Similar al erlotinib pero con diferentes propiedades farmacocinéticas.
Lapatinib: Un inhibidor dual del receptor del factor de crecimiento epidérmico y el receptor 2 del factor de crecimiento epidérmico humano
Unicidad de JCN037
This compound es único debido a su alta potencia, unión no covalente y capacidad para penetrar la barrera hematoencefálica. Estas propiedades lo convierten en un candidato prometedor para tratar tumores cerebrales y otras afecciones que involucran el receptor del factor de crecimiento epidérmico .
Propiedades
IUPAC Name |
N-(3-bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O2/c17-10-2-1-3-11(15(10)18)21-16-9-6-13-14(23-5-4-22-13)7-12(9)19-8-20-16/h1-3,6-8H,4-5H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLUFWWVOINWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
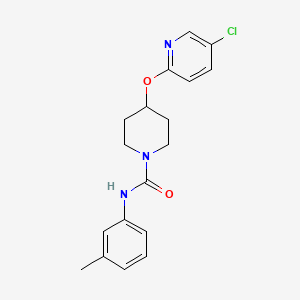
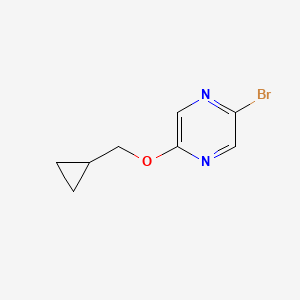

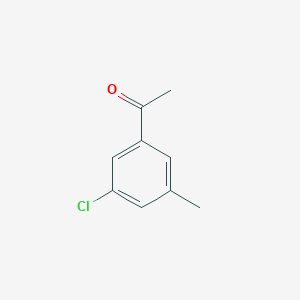
![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)
